![molecular formula C23H21N3O5S B6577578 N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 372184-29-7](/img/structure/B6577578.png)

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

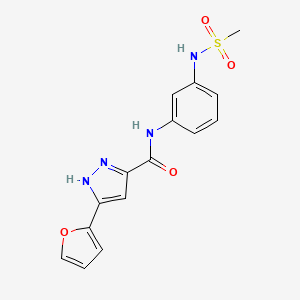

“N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains an adamantane core, which is a type of diamondoid, and is known for its stability and unique geometric structure . The compound also includes a thiazole ring, which is a heterocyclic compound with potential biological activity .

Synthesis Analysis

The synthesis of adamantane derivatives often involves reactions in sulfuric acid media . For example, N-Adamantylated amides have been synthesized from 1-adamantyl nitrate . The reactions were carried out in the sulfuric acid media . The proposed method is usefulness for the preparation of antiviral drug tromanta-dine . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacet-amide with nitrogen-containing nucleophiles .Molecular Structure Analysis

The molecular structure of adamantane derivatives can be quite complex. For example, in some structures, the N–H⋯N hydrogen bond was found to be stronger among other noncovalent interactions . The H–H bonding showed a closed shell in nature and played significant roles in the stabilization of these crystal structures .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional adamantane derivatives . For example, unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can vary widely. For example, some adamantane derivatives are known to adopt synclinal conformation . In addition, the orientation of the amino group can differ in non-halogenated structures .科学的研究の応用

Antiviral Activity

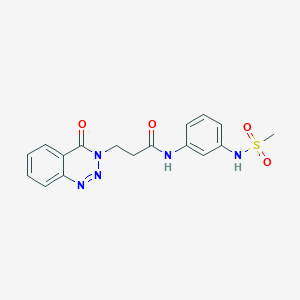

NSC675794 has demonstrated antiviral potential, particularly against the dengue virus (DENV). Researchers synthesized a hybrid compound, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide , by reacting amantadine (a known DENV inhibitor) with 4-(chlorosulfonyl)benzoic acid. This hybrid compound exhibited significant anti-DENV serotype 2 activity with low cytotoxicity . Further studies could explore its efficacy against other viruses.

Medicinal Chemistry

The synthesis of NSC675794 derivatives involves structural features from both amantadine and benzsulfonamide compounds. These hybrids offer a dual-acting approach, potentially enhancing drug development. Compound 3 (N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide) showed promising anti-DENV activity and warrants further investigation . Researchers can explore modifications to optimize its pharmacological properties.

Crystallography and Structural Studies

Three-dimensional X-ray diffraction studies suggest that the adamantyl moiety in NSC675794 can serve as an efficient building block for synthesizing related compounds. For instance, 2-oxopropyl benzoate derivatives with synclinal conformation have been explored . Investigating the crystal structures of NSC675794 derivatives can provide insights into their interactions and stability.

Peptidomimetics and Drug Design

NSC675794 derivatives may serve as building blocks for designing conformationally restricted peptidomimetics. These mimics can mimic peptide structures and potentially modulate biological processes. Researchers can explore their use in drug design and targeted therapies .

Biological Mechanisms

Understanding the mechanisms of action is crucial. NSC675794 derivatives, such as compound 3, exhibit anti-DENV activity. Molecular docking studies and biological results suggest potential modes of action. Investigating these mechanisms can guide further drug development .

Interdisciplinary Research

NSC675794 bridges medicinal chemistry, virology, and structural biology. Its applications extend beyond virology, making it relevant for interdisciplinary studies. Researchers can collaborate across fields to explore its full potential.

Feel free to explore more about this fascinating compound in scientific literature or consult specialized databases like Google Scholar for further insights . If you have any specific questions or need additional details, feel free to ask!

作用機序

将来の方向性

The future directions for research on adamantane derivatives are promising. Given their high reactivity and potential biological activity, these compounds could be used as starting materials for the synthesis of various functional adamantane derivatives, including monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

特性

IUPAC Name |

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-6-nitro-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5S/c27-20(17-7-15-6-16(26(29)30)1-2-18(15)31-21(17)28)25-22-24-19(11-32-22)23-8-12-3-13(9-23)5-14(4-12)10-23/h1-2,6-7,11-14H,3-5,8-10H2,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMNVICFUYUJKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC6=C(C=CC(=C6)[N+](=O)[O-])OC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6577502.png)

![1-[(4-fluorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B6577504.png)

![1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577518.png)

![1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577526.png)

![3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577536.png)

![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577541.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)

![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)

![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)

![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6577594.png)

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)